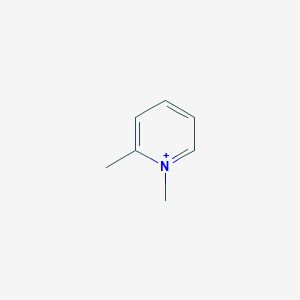

1,2-Dimethylpyridin-1-ium

Vue d'ensemble

Description

1,2-Dimethylpyridin-1-ium (DMP) is a heterocyclic organic compound with the chemical formula C7H10N+. It is a positively charged ion that is used in various scientific research applications. DMP is a pyridinium derivative that is synthesized by different methods.

Mécanisme D'action

1,2-Dimethylpyridin-1-ium acts as a Lewis acid and a Bronsted acid. It can form a stable complex with metal ions, which can activate various organic substrates. The activation of organic substrates by 1,2-Dimethylpyridin-1-ium can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. 1,2-Dimethylpyridin-1-ium can also act as a proton donor, which can facilitate the deprotonation of organic substrates.

Effets Biochimiques Et Physiologiques

1,2-Dimethylpyridin-1-ium has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have antifungal and antibacterial properties. 1,2-Dimethylpyridin-1-ium has also been shown to have anti-inflammatory effects and to reduce oxidative stress. Additionally, 1,2-Dimethylpyridin-1-ium has been shown to have neuroprotective effects and to improve cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

1,2-Dimethylpyridin-1-ium has several advantages for lab experiments. It is easy to handle and store, and it is relatively stable under normal laboratory conditions. 1,2-Dimethylpyridin-1-ium is also readily available and inexpensive. However, 1,2-Dimethylpyridin-1-ium has some limitations for lab experiments. It is highly hygroscopic, which can lead to the formation of a sticky residue. Additionally, 1,2-Dimethylpyridin-1-ium can be toxic and irritating to the skin and eyes, so proper safety precautions should be taken when handling it.

Orientations Futures

There are several future directions for research on 1,2-Dimethylpyridin-1-ium. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and inflammation-related disorders. Another direction is to investigate its potential as a catalyst for new chemical reactions. Additionally, more research is needed to understand the mechanism of action of 1,2-Dimethylpyridin-1-ium and its interactions with various organic substrates.

Conclusion:

In conclusion, 1,2-Dimethylpyridin-1-ium is a heterocyclic organic compound that has various scientific research applications. It is synthesized by different methods and acts as a Lewis acid and a Bronsted acid. 1,2-Dimethylpyridin-1-ium has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for research on 1,2-Dimethylpyridin-1-ium, including its potential as a therapeutic agent and a catalyst for new chemical reactions.

Méthodes De Synthèse

1,2-Dimethylpyridin-1-ium can be synthesized by various methods, including the reaction of 2-methylpyridine with methyl iodide, the reaction of 2-methylpyridine with dimethyl sulfate, or the reaction of 2-methylpyridine with methyl triflate. The reaction of 2-methylpyridine with methyl iodide is the most commonly used method for synthesizing 1,2-Dimethylpyridin-1-ium.

Applications De Recherche Scientifique

1,2-Dimethylpyridin-1-ium is widely used in scientific research as a catalyst, ligand, and reagent. It is used in various chemical reactions, such as the preparation of esters, amides, and ketones. 1,2-Dimethylpyridin-1-ium is also used in the preparation of chiral compounds, which are important in the pharmaceutical industry. Additionally, 1,2-Dimethylpyridin-1-ium is used as a ligand in metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Propriétés

IUPAC Name |

1,2-dimethylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZDENILBZKMFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[N+]1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275712 | |

| Record name | N-methyl-2-picolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethylpyridin-1-ium | |

CAS RN |

18241-33-3 | |

| Record name | N-methyl-2-picolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.